
2-(4-fluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide, commonly known as Fipronil, is a widely used insecticide that was first introduced in the market in 1996. It belongs to the phenylpyrazole chemical family and is known for its broad-spectrum insecticidal activity against various pests, including fleas, ticks, and cockroaches.
作用機序
Fipronil works by targeting the gamma-aminobutyric acid (GABA) receptors in the central nervous system of insects. It binds to the receptor and blocks the flow of chloride ions, leading to hyperexcitation of the nervous system and ultimately causing death.
Biochemical and Physiological Effects:
Fipronil has been shown to have a low toxicity to mammals, but it can have adverse effects on non-target organisms such as bees and aquatic invertebrates. It has been shown to cause behavioral changes in bees and can lead to their death. Additionally, Fipronil has been shown to have toxic effects on aquatic invertebrates, leading to decreased survival and reproduction rates.
実験室実験の利点と制限
One advantage of using Fipronil in lab experiments is its broad-spectrum insecticidal activity, which allows for the study of various pest species. However, one limitation is that it can have adverse effects on non-target organisms, which can complicate the interpretation of results.
将来の方向性
Future research on Fipronil could focus on developing more targeted insecticides that have a lower impact on non-target organisms. Additionally, research could focus on understanding the molecular mechanisms of insecticide resistance in various pest species to develop more effective pest control strategies. Finally, more studies could be conducted on the effects of Fipronil on non-target organisms to better understand its potential impact on the environment.
合成法
Fipronil can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,6-dinitrophenol with 4-fluoroaniline, followed by the reduction of the nitro group using a reducing agent such as iron powder or tin chloride. The resulting 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole is then reacted with 1-isopropyl-4-(4-chlorophenyl)piperazine to form the final product, Fipronil.
科学的研究の応用
Fipronil has been extensively studied for its insecticidal properties and has been used in various scientific research studies. It has been used to study the effects of insecticides on non-target organisms, such as bees and aquatic invertebrates. Additionally, Fipronil has been used to investigate the molecular mechanisms of insecticide resistance in various pest species.
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-12(2)19-9-7-14(8-10-19)18-16(20)11-21-15-5-3-13(17)4-6-15/h3-6,12,14H,7-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSVPWROMYAMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

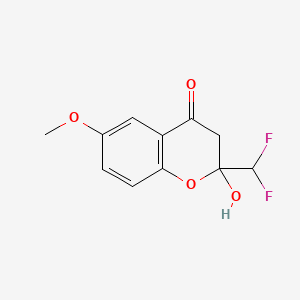
![(3,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B4929167.png)
![5-[(5-chloro-2-thienyl)methylene]-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929175.png)
![2-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4929178.png)
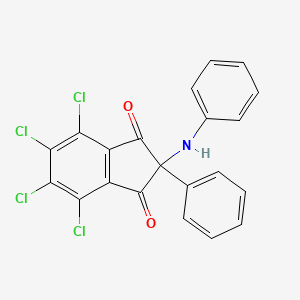
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride](/img/structure/B4929195.png)
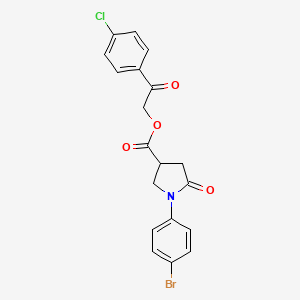
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4929216.png)
![1-(2-methoxyphenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929222.png)
![5-{4-[ethyl(methyl)amino]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929230.png)
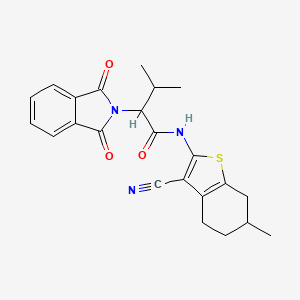
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B4929245.png)
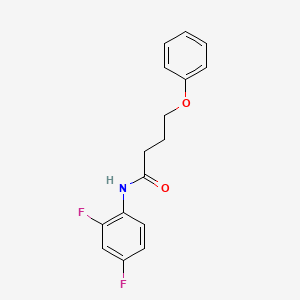
![N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B4929260.png)